molecular formula C12H17ClO B020703 1-Adamantaneacetyl chloride CAS No. 19835-38-2

1-Adamantaneacetyl chloride

Cat. No. B020703
CAS RN: 19835-38-2
M. Wt: 212.71 g/mol
InChI Key: HLQSEJBREPQBRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Adamantaneacetyl chloride can be synthesized through a series of reactions involving the adamantane backbone. The process typically starts with the reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate to afford adamantane-1-carbonylisothiocyanate in situ, which is then treated with suitable reagents to obtain the desired product. The synthesized compound's structure can be confirmed using techniques such as elemental analyses, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectroscopy, along with single-crystal X-ray diffraction studies for detailed molecular structure analysis (Saeed, Erben, & Bolte, 2013).

Molecular Structure Analysis

The molecular and crystal structure of 1-adamantaneacetyl chloride derivatives can be determined by single-crystal X-ray analysis. These analyses reveal that such compounds often crystallize in specific systems with well-defined space groups, showcasing the unique molecular conformation stabilized by intramolecular and intermolecular hydrogen bonds. The structural analysis also includes Hirshfeld surface analysis to understand the crystal packing and interactions within the structure (Arshad et al., 2021).

Chemical Reactions and Properties

1-Adamantaneacetyl chloride undergoes various chemical reactions, leading to the formation of novel compounds with significant applications. These reactions include coupling with different reagents to form derivatives that exhibit a range of chemical properties, including potential biological activities. For instance, the reaction with functionally substituted alcohols, phenols, amines, thiols, and ketone oximes can yield a variety of 1-adamantanecarboxylic acid esters, amides, and thio esters, highlighting the compound's versatility as a chemical precursor (Dikusar et al., 2004).

Scientific Research Applications

  • Antimicrobial and Anti-inflammatory Properties : Compounds derived from 1-adamantaneacetyl chloride, such as novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, have demonstrated promising antimicrobial and anti-inflammatory properties (A. Kadi et al., 2007).

  • Synthesis of Thioureas : Adamantane-1-carbonyl chloride, related to 1-adamantaneacetyl chloride, was used in the synthesis of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas, showcasing structural stability and potentially offering anticancer properties (A. Saeed et al., 2013).

  • Antibacterial Activity and Anti-inflammatory Applications : Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols derived from 1-adamantaneacetyl chloride have shown potent antibacterial activity and dose-dependent anti-inflammatory effects (E. S. Al-Abdullah et al., 2014).

  • Potential Anticancer Properties : A novel adamantane-naphthyl thiourea conjugate, involving the use of adamantane derivatives, indicated potential anticancer properties (N. Arshad et al., 2021).

  • Chemical Reactions and Synthesis of Derivatives : 1-Adamantaneacetyl chloride has been instrumental in synthesizing various adamantane derivatives with applications ranging from biomaterials to pharmaceuticals (E. Dikusar et al., 2004; Daniel Gräbner et al., 2002).

  • Improved CO2 Separation Performance : Adamantane-grafted polymers, derived from adamantane derivatives, have shown significantly enhanced CO2 permeability and selectivity, surpassing the Robeson upper bound for CO2/N2 and CO2/CH4 gas separation (Zhenggong Wang et al., 2020).

Safety And Hazards

1-Adamantaneacetyl chloride is considered hazardous. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling. It may cause severe skin burns and eye damage .

Future Directions

While specific future directions for 1-Adamantaneacetyl chloride are not mentioned in the search results, research in the field of adamantane chemistry, including the development of novel methods for the preparation of adamantane derivatives, is ongoing .

properties

IUPAC Name

2-(1-adamantyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQSEJBREPQBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378137
Record name 1-ADAMANTANEACETYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantaneacetyl chloride

CAS RN

19835-38-2
Record name 1-ADAMANTANEACETYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this preparation a mixture containing 15 g. of 1-adamantyl acetic acid and 40 ml. of thionyl chloride is allowed to stand for 16 hours at room temperature. The excess thionyl chloride is then removed by evaporation, under reduced pressure, at 60° C affording adamant-1-yl acetyl chloride as an oil. The oil is then dissolved in 800 ml. of ethyl ether and then ammonia is bubbled through the solution until about 12.8 g. is absorbed. The solution is then washed twice with water, dried over anhydrous magnesium sulfate and filtered. The filtrate is evaporated under vacuum affording adamant-1-yl acetamide. 12.8 G. of adamant-1-yl acetamide is added to a mixture containing 3 g. of lithium aluminum hydride in 500 ml. of anhydrous tetrahydrofuran at 25°0 C and refluxed for 5 minutes. The mixture is cooled to 5° C, a slight excess of an aqueous saturated solution of sodium sulfate is added dropwise. Thereafter the tetrahydrofuran solution is dried over sodium sulfate, filtered and the solvent evaporated to dryness under vacuum. From the remaining oil, 2-(adamant-1-yl)ethylamine is distilled bulb to bulb, 10.1 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HY Li, I DeLucca, GA Boswell, JT Billheimer… - Bioorganic & medicinal …, 1997 - Elsevier
Novel 4,4-bis(trifluoromethyl)imidazolines have been found to be the potent acyl-CoA cholesterol acyltransferase (ACAT) inhibitors. ACAT is responsible for cholesterol esterification in …
Number of citations: 9 www.sciencedirect.com
CB Kelly, MA Mercadante… - Chemical Communications, 2013 - pubs.rsc.org
… Using 1-adamantaneacetyl chloride, 8, as a representative sterically-hindered acid chloride and performing the reaction at 40 C for 48 h, they obtained an improved yield (31%) of the …
Number of citations: 162 pubs.rsc.org
SS Novikov, AP Khardin, SS Radchenko… - Bulletin of the Academy …, 1977 - Springer
… Compounds (VD and (VII) were prepared similarly from MEG and 1-adamantaneacetyl chloride [10] and 1-bromo-3-adamantanecarboxylic acid chloride [8 ], respectively. The yield of (VI…
Number of citations: 3 link.springer.com
FN Stepanov, SD Isaev… - Journal of Organic …, 1970 - Consultants Bureau
Number of citations: 0
IY Shternberg, YF Freimanis - Journal of Organic Chemistry of …, 1970 - Consultants Bureau
Number of citations: 0

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